Butyl 2-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

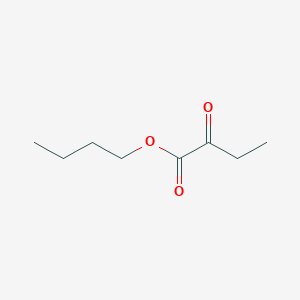

Butyl 2-oxobutanoate, also known as butyl acetoacetate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanol and 2-oxobutanoic acid. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and fragrances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyl 2-oxobutanoate can be synthesized through the esterification of 2-oxobutanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the alkylation of ethyl acetoacetate with butyl bromide in the presence of a strong base such as sodium ethoxide. This reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced through continuous esterification processes. The reactants, 2-oxobutanoic acid and butanol, are fed into a reactor along with an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation.

Análisis De Reacciones Químicas

Types of Reactions

Butyl 2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: It can be reduced to form butyl 2-hydroxybutanoate.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: this compound derivatives.

Reduction: Butyl 2-hydroxybutanoate.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Butyl 2-oxobutanoate serves as a monomer in the synthesis of specialty polymers. Its ability to undergo free-radical polymerization allows for the creation of polymers with tailored properties.

Key Applications:

- Coatings : It is used in formulating coatings that require specific mechanical properties.

- Adhesives : Enhances adhesion strength and durability in various applications.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create polymers with unique properties. |

| Coatings | Incorporated into coatings for improved mechanical performance. |

| Adhesives | Enhances adhesive properties for industrial applications. |

Materials Science

In materials science, this compound is incorporated into various formulations to improve performance characteristics. This includes its use in:

- Sealants : Providing flexibility and resistance to environmental factors.

- Composite Materials : Enhancing the mechanical strength and thermal stability of composites.

| Material Type | Benefits |

|---|---|

| Sealants | Improved flexibility and environmental resistance. |

| Composites | Enhanced mechanical strength and thermal stability. |

Biomedical Applications

The compound has been investigated for its potential in biomedical applications, particularly due to its biocompatibility and degradability.

Research Highlights:

- Drug Delivery Systems : Studies have shown that this compound can be used to develop drug delivery systems that provide controlled release of therapeutic agents.

- Tissue Engineering : Its properties make it suitable for scaffolding materials in tissue engineering applications.

| Biomedical Application | Description |

|---|---|

| Drug Delivery Systems | Facilitates controlled release of drugs. |

| Tissue Engineering | Acts as a scaffold material due to biocompatibility. |

Case Study 1: Polymer Development

A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing a novel polymeric material with enhanced thermal stability. The polymer was tested under various conditions, showing superior performance compared to traditional polymers.

Case Study 2: Biomedical Research

In a project exploring biodegradable materials for drug delivery, researchers found that formulations containing this compound exhibited controlled degradation rates and effective drug release profiles, making them promising candidates for future therapeutic applications.

Mecanismo De Acción

The mechanism of action of butyl 2-oxobutanoate involves its conversion to 2-oxobutanoic acid and butanol through hydrolysis. The 2-oxobutanoic acid can then participate in various metabolic pathways, including the synthesis of amino acids and other essential biomolecules. The molecular targets and pathways involved include enzymes such as transaminases and dehydrogenases, which catalyze the conversion of 2-oxobutanoic acid to other metabolites.

Comparación Con Compuestos Similares

Butyl 2-oxobutanoate is similar to other esters of 2-oxobutanoic acid, such as ethyl 2-oxobutanoate and methyl 2-oxobutanoate. it is unique in its use of butanol as the alcohol component, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts.

List of Similar Compounds

- Ethyl 2-oxobutanoate

- Methyl 2-oxobutanoate

- Propyl 2-oxobutanoate

These similar compounds share the same core structure but differ in the alkyl group attached to the ester functional group, leading to variations in their reactivity and applications.

Propiedades

IUPAC Name |

butyl 2-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHZQMBYSQUZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.